molecular formula C15H28O2 B1197414 Cyclonerodiol CAS No. 28834-06-2

Cyclonerodiol

Cat. No.: B1197414
CAS No.: 28834-06-2
M. Wt: 240.38 g/mol
InChI Key: ZBJPVPFEDGYYBD-GBJTYRQASA-N
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Description

Cyclonerodiol is a naturally occurring sesquiterpene alcohol, specifically a cyclopentanoid sesquiterpene. It is known for its unique structure and biological activities, including its role as an inhibitor of the interleukin-4 (IL-4) induced signal transducer and activator of transcription 6 (STAT6) signaling pathway . This compound is derived from various natural sources, including marine fungi and plants.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclonerodiol can be synthesized through several routes. One notable method involves the total synthesis from (−)-linalool . The synthesis typically involves multiple steps, including cyclization and functional group transformations. The reaction conditions often require specific catalysts and reagents to achieve the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the specificity required in its synthesis. advancements in biotechnological methods, such as the use of engineered microorganisms, have shown potential in producing this compound and related compounds on a larger scale .

Chemical Reactions Analysis

Types of Reactions: Cyclonerodiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,2S,3R)-3-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-1,2-dimethylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-11(2)7-6-9-15(5,17)13-8-10-14(4,16)12(13)3/h7,12-13,16-17H,6,8-10H2,1-5H3/t12-,13+,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJPVPFEDGYYBD-GBJTYRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC1(C)O)C(C)(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CC[C@@]1(C)O)[C@@](C)(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183022
Record name Cyclonerodiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28834-06-2
Record name Cyclonerodiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028834062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclonerodiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLONERODIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZP8FLH4RC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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